molecular formula C9H6ClNOS B177877 3-Chlorobenzo[b]thiophene-2-carboxamide CAS No. 21211-09-6

3-Chlorobenzo[b]thiophene-2-carboxamide

Cat. No.: B177877
CAS No.: 21211-09-6
M. Wt: 211.67 g/mol
InChI Key: XAELQWGFCUUJNM-UHFFFAOYSA-N
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Description

3-Chlorobenzo[b]thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring fused with a benzene ring, and a carboxamide group at the 2-position

Scientific Research Applications

3-Chlorobenzo[b]thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 3-Chlorobenzo[b]thiophene-2-carboxamide is not explicitly mentioned in the search results, similar compounds have been found to trigger the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines, and ultimately priming the innate immune responses .

Safety and Hazards

The safety information available indicates that 3-Chlorobenzo[b]thiophene-2-carboxamide is classified as Acute Tox. 4 Oral . The hazard statements include H302 . The precautionary statements include P264, P270, P301 + P312, and P501 .

Future Directions

Thiophene and its substituted derivatives, including 3-Chlorobenzo[b]thiophene-2-carboxamide, are important candidates for various applications such as corrosion inhibitors, antibacterial, antitubercular and antimicrobial agents, and useful intermediates in dye synthesis . This makes them an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of thionyl chloride (SOCl₂) to convert benzo[b]thiophene-2-carboxylic acid to its corresponding acyl chloride, which is then reacted with ammonia or an amine to form the carboxamide .

Industrial Production Methods: Industrial production of 3-Chlorobenzo[b]thiophene-2-carboxamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced, leading to different derivatives.

    Condensation Reactions: The carboxamide group can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzo[b]thiophene derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

  • 3-Chlorobenzo[b]thiophene-2-carboxylic acid
  • 5-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid
  • 7-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid

Comparison: Compared to these similar compounds, 3-Chlorobenzo[b]thiophene-2-carboxamide is unique due to the presence of the carboxamide group, which can significantly influence its chemical reactivity and biological activity. The carboxamide group can participate in hydrogen bonding and other interactions, enhancing the compound’s potential as a therapeutic agent .

Properties

IUPAC Name

3-chloro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNOS/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAELQWGFCUUJNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345788
Record name 3-chlorobenzo[b]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21211-09-6
Record name 3-chlorobenzo[b]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the reaction between 3-Chlorobenzo[b]thiophene-2-carbonyl chloride and potassium rhodanide?

A1: This reaction, as described in the research by [], is crucial for synthesizing N-(3-Chlorobenzo[b]thiophene-2-carbonyl)imino-dithiocarbonic acid derivatives. Specifically, it leads to the formation of the corresponding acyl isothiocyanate. This highly reactive intermediate acts as a versatile platform for further chemical modifications. By reacting it with nucleophiles such as amines and thiols, researchers can efficiently introduce diverse structural motifs into the 3-Chlorobenzo[b]thiophene-2-carboxamide scaffold. This synthetic strategy opens up possibilities for developing new compounds with potentially valuable properties.

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